Product packaging for DIGUANOSINE PENTAPHOSPHATE AMMONIUM SALT(Cat. No.:CAS No. 102783-42-6)

DIGUANOSINE PENTAPHOSPHATE AMMONIUM SALT

Cat. No.: B1139552
CAS No.: 102783-42-6
M. Wt: 948.37
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Description

Historical Context and Discovery of Dinucleoside Polyphosphates as Regulatory Molecules

The discovery of dinucleoside polyphosphates was serendipitous, arising from unrelated biochemical investigations. nih.gov Initially considered as mere byproducts of cellular metabolism, their potential significance as regulatory molecules began to be recognized over 30 years ago. sigmaaldrich.com The first of these compounds to be identified in mammalian tissues was diadenosine tetraphosphate (B8577671) (Ap4A), setting the stage for the exploration of a new class of signaling molecules. nih.gov These early discoveries paved the way for the identification of a variety of dinucleoside polyphosphates, including those containing guanosine (B1672433), and sparked investigations into their physiological roles. nih.gov

General Significance of Dinucleoside Polyphosphates in Cellular Biochemistry

Dinucleoside polyphosphates are now understood to be important signaling molecules involved in a wide array of cellular processes. sigmaaldrich.com They have been implicated in the regulation of cell proliferation, differentiation, and apoptosis. sigmaaldrich.com These molecules can act both inside and outside the cell, interacting with specific purinergic receptors to elicit physiological responses. nih.govsigmaaldrich.com Their functions are diverse, ranging from the modulation of vascular tone and platelet aggregation to neurotransmission. nih.govnih.gov The length of the polyphosphate chain is a critical determinant of their biological activity, influencing their potency and the specific receptors they activate. nih.gov

Specific Research Focus: P¹,P⁵-Di(guanosine-5′) Pentaphosphate Ammonium (B1175870) Salt (Gp5G) within the Dinucleotide Polyphosphate Class

Within the broader class of dinucleoside polyphosphates, P¹,P⁵-Di(guanosine-5′) pentaphosphate (Gp5G) has garnered specific attention for its distinct biochemical properties and physiological effects. As a diguanosine compound, it represents a variation from the more extensively studied diadenosine polyphosphates. Research has focused on elucidating its unique synthesis, metabolism, and its role as a signaling molecule, particularly in the cardiovascular system.

Detailed Research Findings on Gp5G

Recent studies have begun to unravel the specific functions of Gp5G, identifying it as an endogenous molecule with significant physiological activity.

One key area of research has been its role in the regulation of vascular tone and blood pressure. A study successfully identified and quantified Gp5G in human plasma, establishing its presence as an endogenous compound. nih.gov This study demonstrated that Gp5G can enhance the contractile responses induced by other agents and, when administered directly, can lead to an increase in mean arterial blood pressure. nih.gov

The mechanism behind these vascular effects appears to involve the activation of the Rho-kinase pathway, a critical regulator of smooth muscle contraction. nih.gov Gp5G has been identified as an endogenous activator of Rho-kinase, suggesting a direct role in the molecular processes governing vascular tone. nih.gov Furthermore, the study indicated that Gp5G may exert its effects through the activation of P2Y receptors, a family of purinergic receptors involved in a multitude of cellular responses. nih.gov

The enzymatic synthesis of Gp5G has also been characterized. Research has shown that GTP:GTP guanylyltransferase is capable of synthesizing Gp5G, among other dinucleoside polyphosphates. nih.gov This enzyme facilitates the formation of the pentaphosphate bridge between two guanosine molecules, highlighting a specific biosynthetic pathway for this signaling molecule. nih.gov

Interactive Data Table: Properties of P¹,P⁵-Di(guanosine-5′) Pentaphosphate Ammonium Salt

PropertyValueSource
CAS Number 102783-42-6 scbt.com
Molecular Formula C20H29N10O24P5 scbt.com
Molecular Weight 948.37 scbt.com
Appearance White to off-white powder sigmaaldrich.com
Solubility H₂O: 50 mg/mL sigmaaldrich.com
Storage Temperature −20°C sigmaaldrich.com

Interactive Data Table: Research Findings on Gp5G

Research AreaKey FindingImplicationSource
Endogenous Presence Gp5G has been identified and quantified in human plasma.Confirms Gp5G as a naturally occurring molecule in the body. nih.gov
Vascular Effects Gp5G enhances angiotensin II-induced contractile responses and increases mean arterial blood pressure.Suggests a role for Gp5G in the regulation of blood pressure and vascular tone. nih.gov
Signaling Pathway Gp5G is an endogenous activator of Rho-kinase.Elucidates the molecular mechanism by which Gp5G influences vascular smooth muscle contraction. nih.gov
Receptor Interaction Gp5G is suggested to activate P2Y receptors.Provides insight into the cell surface receptors that mediate the effects of Gp5G. nih.gov
Biosynthesis Synthesized by the enzyme GTP:GTP guanylyltransferase.Identifies a specific enzymatic pathway for the production of Gp5G. nih.gov

Properties

CAS No.

102783-42-6

Molecular Formula

C20H29N10O24P5

Molecular Weight

948.37

Origin of Product

United States

Synthetic Methodologies and Chemical Biology Approaches for P¹,p⁵ Di Guanosine 5′ Pentaphosphate Ammonium Salt

Chemoenzymatic Synthesis Routes for Dinucleoside Polyphosphates

The chemoenzymatic synthesis of dinucleoside polyphosphates like Gp₅G offers an attractive alternative to purely chemical methods, often providing higher yields and stereospecificity. These methods typically involve the use of enzymes that can catalyze the formation of the polyphosphate chain.

One common chemoenzymatic approach utilizes enzymes that are naturally involved in nucleotide metabolism. nih.gov For instance, aminoacyl-tRNA synthetases (aaRSs) have been shown to catalyze the synthesis of diadenosine polyphosphates (ApnA) in a side reaction. While this has been extensively studied for adenosine (B11128) derivatives, similar principles can be applied to guanosine (B1672433) compounds. The general strategy involves the incubation of a suitable guanosine nucleotide precursor with an appropriate enzyme that can facilitate the transfer of a pyrophosphate or a larger polyphosphate group.

A more direct enzymatic approach involves the use of specific dinucleoside polyphosphate synthetases. Although a dedicated Gp₅G synthetase has not been extensively characterized, enzymes with broader substrate specificity can be employed. For example, firefly luciferase is known to synthesize ATP from luciferin (B1168401) and has been shown to produce dinucleoside polyphosphates as byproducts. By analogy, other nucleotide-utilizing enzymes could potentially be harnessed for Gp₅G synthesis.

The key advantage of chemoenzymatic routes is the mild reaction conditions and the high regioselectivity offered by the enzyme's active site, which minimizes the need for complex protection and deprotection steps often required in chemical synthesis.

Table 1: Enzymes Potentially Applicable to Chemoenzymatic Gp₅G Synthesis

Enzyme Class Example Enzyme Substrate(s) Potential for Gp₅G Synthesis
Aminoacyl-tRNA Synthetases Tryptophanyl-tRNA synthetase GTP, Tryptophan Potential for side reaction producing Gp₅G
Nucleotidyltransferases Yeast poly(A) polymerase GTP Can be activated by dinucleoside polyphosphates nih.gov

Advanced Solution-Phase Chemical Synthesis Strategies

Solution-phase chemical synthesis remains a cornerstone for the production of dinucleoside polyphosphates, offering versatility in the types of analogues that can be created. The primary challenge in these syntheses is the selective formation of the P-O-P bond of the polyphosphate bridge.

A widely used method involves the activation of a nucleoside monophosphate, diphosphate (B83284), or triphosphate, followed by coupling with another nucleoside phosphate (B84403) derivative. Common activating agents include carbonyldiimidazole (CDI), dicyclohexylcarbodiimide (B1669883) (DCC), and trifluoroacetic anhydride. researchgate.net For the synthesis of Gp₅G, guanosine-5'-diphosphate (GDP) could be reacted with guanosine-5'-triphosphate (GTP) in the presence of an activating agent.

Another powerful strategy is the phosphoroimidazolide method. In this approach, a nucleoside monophosphate is converted to its phosphorimidazolide derivative, which is then reacted with a nucleoside pyrophosphate. This method has been successfully applied to the synthesis of various dinucleoside polyphosphates with good yields.

More recent advancements have focused on one-pot synthesis methodologies to improve efficiency and reduce purification steps. These methods often employ highly reactive phosphorylating agents that can directly couple two nucleoside phosphate units.

Table 2: Comparison of Solution-Phase Synthesis Methods for Dinucleoside Polyphosphates

Method Activating Agent Starting Materials Advantages Disadvantages
Carbodiimide Method DCC, EDC NMP, NDP, NTP Readily available reagents Formation of byproducts, purification challenges
Phosphorimidazolide Method Carbonyldiimidazole NMP, Pyrophosphate High reactivity, good yields Moisture sensitive intermediates

Development and Synthesis of Non-Hydrolyzable Analogues of Guanosine Pentaphosphate for Research

The biological activity of Gp₅G is often terminated by its hydrolysis by various phosphodiesterases. To study the interactions of Gp₅G with its target proteins without the complication of degradation, non-hydrolyzable analogues are invaluable tools. ulb.ac.be These analogues are designed to mimic the structure of the natural compound but are resistant to enzymatic cleavage.

A common strategy to confer resistance to hydrolysis is to modify the phosphodiester backbone. Replacing the bridging oxygen atom in the polyphosphate chain with a methylene (B1212753) group (CH₂) or an imido group (NH) results in phosphonate (B1237965) or phosphoroamidate linkages, respectively, which are significantly more stable. For example, the β,γ-imido or β,γ-methylene analogues of GTP have been widely used to study G-protein signaling. cellco.com.brnih.gov

The synthesis of these non-hydrolyzable analogues of Gp₅G follows similar chemical principles as the synthesis of the parent compound, but with modified building blocks. For instance, to synthesize a β,γ-imido-Gp₅G analogue, a guanosine diphosphate analogue with a terminal imido-triphosphate moiety would be coupled with guanosine monophosphate.

These non-hydrolyzable analogues have been instrumental in structural biology studies, allowing for the crystallization of Gp₅G-protein complexes and providing insights into the molecular basis of their interactions. ulb.ac.be

Table 3: Examples of Non-Hydrolyzable Modifications for Gp₅G Analogues

Modification Linkage Resulting Analogue Key Feature
Methylene substitution P-CH₂-P Methylenebis(phosphonate) Resistant to phosphodiesterases
Imido substitution P-NH-P Phosphoroamidate Mimics the transition state of hydrolysis

Chemical Modification and Derivatization for Molecular Probes and Labeling Studies

To visualize and track the localization and dynamics of Gp₅G within cells and tissues, chemically modified derivatives that can serve as molecular probes are essential. These probes are typically designed to incorporate a reporter group, such as a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a photo-crosslinking group to identify binding partners.

The chemical modification of Gp₅G can be achieved at several positions. The ribose sugar offers hydroxyl groups that can be selectively functionalized. For instance, the 2' or 3'-hydroxyl groups can be esterified or etherified with a linker attached to a reporter molecule.

Another common site for modification is the guanine (B1146940) base itself. The exocyclic amino group or the N7 position of the purine (B94841) ring can be targeted for derivatization. However, modifications at these positions must be carefully designed to avoid disrupting the interactions with target proteins.

A powerful approach for creating molecular probes is the introduction of a "clickable" functional group, such as an azide (B81097) or an alkyne, into the Gp₅G molecule. This allows for the subsequent attachment of a wide variety of reporter molecules through highly efficient and specific click chemistry reactions. These tagged versions of Gp₅G are invaluable for a range of applications, including fluorescence microscopy, flow cytometry, and proteomic studies to identify Gp₅G-binding proteins.

Table 4: Strategies for Chemical Modification of Gp₅G for Molecular Probes

Modification Site Reporter Group Application
2'/3'-Ribose hydroxyl Fluorescent dye (e.g., Fluorescein) Fluorescence microscopy, FRET studies
Guanine base (N⁷) Biotin Affinity purification of binding partners
Phosphate backbone Photo-crosslinking agent (e.g., Azide) Covalent capture of interacting proteins

Biochemical Roles and Molecular Mechanisms of P¹,p⁵ Di Guanosine 5′ Pentaphosphate

Involvement in Nucleotide Metabolism and Cellular Homeostasis

The maintenance of a stable internal cellular environment, or cellular homeostasis, is critically dependent on the precise regulation of metabolic pathways, including the synthesis and degradation of nucleotides. nih.gov Dinucleoside polyphosphates, such as Gp5G, are emerging as important players in these regulatory networks.

Regulation of Purine (B94841) Nucleotide Biosynthesis Pathways

The de novo synthesis of purine nucleotides is a fundamental and highly regulated cellular process that provides the building blocks for DNA and RNA, as well as energy currency in the form of ATP and GTP. nih.gov This pathway is controlled at several key enzymatic steps to ensure the appropriate balance of purine nucleotides.

The initial committed step in purine biosynthesis is catalyzed by glutamine phosphoribosylpyrophosphate (PRPP) amidotransferase. This enzyme is subject to feedback inhibition by the end products of the pathway, namely adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). vt.eduyoutube.com While direct evidence for the regulation of this enzyme by Gp5G is not yet established, the structural similarity of Gp5G to two GMP molecules suggests a potential for interaction. The regulation of purine synthesis is intricate, with multiple layers of control to maintain cellular nucleotide pools. frontiersin.org

Another critical regulatory point is the production of PRPP itself, catalyzed by PRPP synthetase. This enzyme is inhibited by purine ribonucleotides, highlighting a feedback mechanism to control the entry of substrates into the pathway. wikipedia.org The potential for Gp5G to act as a regulatory molecule at these initial stages of purine biosynthesis warrants further investigation to fully understand its role in nucleotide homeostasis.

Interplay with Guanine (B1146940) Nucleotide Cycling Enzymes and Related Metabolic Fluxes

Guanine nucleotides are not only essential for nucleic acid synthesis but also play a central role in a vast array of cellular processes, including signal transduction mediated by G-proteins, protein synthesis, and microtubule dynamics. The cycling between guanosine triphosphate (GTP) and guanosine diphosphate (B83284) (GDP) is tightly controlled by guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs). wikipedia.orgbiorxiv.org

The influence of Gp5G on these intricate cycles is an area of active research. Dinucleoside polyphosphates, in general, have been shown to act as signaling molecules, and Gp5G's structure suggests a potential to interact with proteins that bind guanine nucleotides. nih.gov For instance, human guanylate kinase (hGMPK), an enzyme crucial for the conversion of GMP to GDP, is a key player in maintaining the balance of guanine nucleotides. nih.gov The binding of substrates and allosteric regulators to hGMPK induces significant conformational changes, and it is plausible that Gp5G could modulate its activity. nih.gov Further studies are needed to elucidate the precise nature of any interaction between Gp5G and the enzymes governing guanine nucleotide cycling and the resulting impact on metabolic fluxes.

Enzymatic Interactions and Kinetic Characterization

The biological effects of Gp5G are mediated through its interactions with specific enzymes, thereby modulating their activity. Characterizing these interactions and their kinetics is crucial to understanding the physiological functions of this dinucleotide.

Modulation of Specific Enzyme Activities

In bacteria, the alarmones guanosine pentaphosphate (pppGpp) and guanosine tetraphosphate (B8577671) (ppGpp) are key regulators of the stringent response, a mechanism that allows bacteria to survive under nutrient-limiting conditions. The levels of these alarmones are controlled by the activities of RelA/SpoT homologues and guanosine pentaphosphate phosphohydrolase (GPP). GPP specifically hydrolyzes the 5'-γ-phosphate from pppGpp to form ppGpp. nih.gov

Given the structural similarity between Gp5G and pppGpp, it is conceivable that Gp5G could act as a substrate or an inhibitor of GPP. However, direct experimental evidence for such an interaction is currently lacking. Research in this area could provide valuable insights into the potential crosstalk between dinucleoside polyphosphate signaling and the bacterial stringent response.

Adenylate kinase (AK) is a ubiquitous enzyme that plays a critical role in cellular energy homeostasis by catalyzing the reversible reaction: 2 ADP ⇔ ATP + AMP. The activity of AK is potently inhibited by the analogous diadenosine polyphosphate, Ap5A. Ap5A is considered a bi-substrate analog that binds tightly to the ATP and AMP binding sites of the enzyme.

Studies on Ap5A have provided a wealth of information on the inhibition of adenylate kinase. For example, Ap5A is an excellent inhibitor of human hemolysate adenylate kinase at micromolar concentrations. nih.gov The inhibition by Ap5A is competitive with respect to both ATP and AMP. The inhibition constants (Ki) for Ap5A are in the nanomolar range for some isoforms of adenylate kinase, indicating a very high affinity. frontiersin.org

While direct kinetic studies on the interaction of Gp5G with adenylate kinase are limited, research on related compounds offers valuable insights. A study on synthetic inhibitors of adenylate kinase demonstrated the following order of inhibitory potency: Ap5A > 1:N⁶-etheno-Ap5A > Ap6A > Gp5A > Ap4A > Up5A. nih.govresearchgate.net This indicates that Gp5A, which differs from Gp5G by only one phosphate (B84403) group in the linker, is an inhibitor of adenylate kinase, albeit a weaker one than Ap5A. It is therefore highly probable that Gp5G also inhibits adenylate kinase, likely through a similar competitive mechanism. The structural differences between the adenine (B156593) and guanine bases would likely influence the binding affinity and inhibitory potency. nih.gov

Data Tables

Table 1: Inhibition of Adenylate Kinase by Diadenosine Pentaphosphate (Ap5A)

Enzyme SourceInhibitorType of InhibitionKi (Inhibition Constant)Reference
Maize LeavesP¹,P⁵-di(adenosine-5') pentaphosphate (Ap5A)Competitive11-80 nM frontiersin.org
Human HemolysateP¹,P⁵-di(adenosine 5')pentaphosphate (Ap5A)Not specifiedEffective at ~2 µM nih.gov
Pig MuscleP¹,P⁵-di(adenosine 5')pentaphosphate (Ap5A)Not specifiedStrong inhibitor nih.govresearchgate.net
E. coliP¹,P⁵-bis(adenosine-5'-)pentaphosphate (Ap5A)Not specifiedKd ≈ 140–350 nM nih.gov

This table summarizes the inhibitory effects of Ap5A on adenylate kinase from various sources, providing a basis for inferring the potential action of Gp5G.

Table 2: Relative Inhibitory Potency of Dinucleoside Polyphosphates on Pig Muscle Adenylate Kinase

InhibitorRelative Potency
Ap5A+++++
1:N⁶-etheno-Ap5A++++
Ap6A+++
Gp5A++
Ap4A+
Up5A+/-

This table, adapted from published research, illustrates that a guanosine-containing dinucleoside polyphosphate (Gp5A) can inhibit adenylate kinase, suggesting a similar capability for Gp5G. The number of '+' symbols indicates the relative strength of inhibition. nih.govresearchgate.net

Inhibition of DNA Apurinic/Apyrimidinic Endonucleases (Relating to Diguanosine Tetraphosphate)

Apurinic/apyrimidinic (AP) endonucleases are vital enzymes in the base excision repair (BER) pathway, which corrects DNA damage from oxidation and alkylation. nih.gov The primary enzyme in this pathway in mammals is Apurinic-apyrimidinic endonuclease 1 (APE1/Ref-1). nih.gov This enzyme identifies and cleaves the phosphodiester backbone at AP sites, which are common forms of DNA damage, creating a substrate for subsequent repair enzymes. nih.govnih.gov The inhibition of APE1's repair function is an area of significant research. While direct studies on P¹,P⁵-Di(guanosine-5′) pentaphosphate are limited, research into related dinucleoside polyphosphates, such as diguanosine tetraphosphate (Gp4G), suggests a potential for this class of molecules to interact with DNA repair mechanisms. The chemical inhibition of APE1 can affect cellular processes, including the inflammatory response and the control of cell growth, by altering gene expression. nih.govfrontiersin.org

Allosteric Regulation of RelA-SpoT Homologue (RSH) Enzymes

RelA-SpoT Homologue (RSH) enzymes are central to the bacterial stringent response, a key survival mechanism. nih.govplos.org These enzymes, such as RelA and SpoT in E. coli, possess dual functionality: they synthesize and/or hydrolyze the alarmones guanosine pentaphosphate (pppGpp) and guanosine tetraphosphate (ppGpp). plos.orgwikipedia.org P¹,P⁵-Di(guanosine-5′) pentaphosphate is structurally analogous to pppGpp.

The regulation of RSH enzymes is achieved through complex allosteric mechanisms. During amino acid starvation, the RSH enzyme RelA is activated at the ribosome. nih.gov The product, (p)ppGpp, can then act as an allosteric effector. For instance, pppGpp has been shown to provide positive allosteric feedback, further stimulating the synthetase activity of RelA. biorxiv.org Conversely, these alarmones can inhibit the hydrolase activity of the bifunctional enzyme SpoT, leading to their accumulation within the cell. biorxiv.org This intricate feedback loop allows bacteria to rapidly amplify the stringent response signal, ensuring a swift reprogramming of cellular metabolism toward a survival-oriented state. nih.govresearchgate.net

Modulation of 5′-Nucleotidase and Adenosine Kinase Activities (Inferred from Ap5A studies)

The modulation of key enzymes in nucleotide metabolism is another important biochemical role. This function can be inferred from studies on the analogous compound P¹,P⁵-Di(adenosine-5′) pentaphosphate (Ap5A). sigmaaldrich.com

5′-Nucleotidases (EC 3.1.3.5) are enzymes that catalyze the dephosphorylation of 5'-nucleotides into their corresponding nucleosides, playing a crucial role in nucleotide salvage pathways and signal transduction. nih.govrsc.org Studies on Ap5A have shown that it can activate 5′-nucleotidase activity in vitro. sigmaaldrich.com

Adenosine Kinase is an enzyme that phosphorylates adenosine to form adenosine monophosphate (AMP), thereby regulating intracellular and extracellular adenosine levels. Ap5A has been documented to be an inhibitor of adenosine kinase activity. sigmaaldrich.comnih.gov

Given the structural similarity between Ap5A and Gp5G, it is plausible that Gp5G could exert similar modulatory effects on these enzymes. However, this inference requires direct experimental validation to confirm the specific interactions and their physiological relevance.

Determination of Enzyme Kinetic Parameters (K_m, k_cat) in In Vitro Systems

To quantitatively understand the interaction between a nucleotide like P¹,P⁵-Di(guanosine-5′) pentaphosphate and an enzyme, researchers determine key kinetic parameters such as the Michaelis constant (K_m) and the catalytic rate or turnover number (k_cat). researchgate.netnih.gov

K_m (Michaelis Constant): Represents the substrate concentration at which the enzyme reaction rate is half of its maximum (Vmax). libretexts.org It is an inverse measure of the affinity between the enzyme and its substrate; a low K_m value indicates a high affinity. libretexts.org

k_cat (Turnover Number): Represents the maximum number of substrate molecules that one enzyme molecule can convert into product per unit of time when the enzyme is fully saturated with the substrate. fiveable.me

Specific K_m and k_cat values are determined experimentally for each enzyme-substrate pair and are fundamental for building accurate models of metabolic and signaling pathways. nih.govwustl.edu

Table 1: Definition of Key Enzyme Kinetic Parameters This table provides definitions for the parameters used to quantify enzyme activity.

Parameter Definition Significance
K_m The substrate concentration at which the reaction velocity is half of the maximum velocity (Vmax). Indicates the affinity of an enzyme for its substrate. A lower K_m suggests higher affinity. libretexts.org
k_cat The turnover number, representing the maximum number of substrate molecules converted to product per enzyme molecule per unit of time. Measures the catalytic activity of the enzyme once the substrate is bound. fiveable.me

Cellular Signaling and Regulatory Functions

P¹,P⁵-Di(guanosine-5′) pentaphosphate and its close relatives are critical signaling molecules, particularly in bacteria, where they orchestrate large-scale changes in cellular physiology in response to environmental cues.

Role as an Alarmone Nucleotide in Bacterial Stress Response (Stringent Response)

P¹,P⁵-Di(guanosine-5′) pentaphosphate is a member of the (p)ppGpp family of nucleotides, which are famously known as "alarmones" because they signal the onset of cellular stress. wikipedia.org The accumulation of (p)ppGpp triggers the "stringent response," a global reprogramming of bacterial metabolism and gene expression that is essential for survival under adverse conditions such as nutrient starvation. researchgate.netnih.gov When a bacterium experiences stress, such as a shortage of amino acids, RSH enzymes are activated to synthesize pppGpp and ppGpp. nsf.govnih.gov These alarmones then act as effectors, redirecting cellular resources away from growth-related activities like DNA replication and ribosome production, and towards the synthesis of amino acids and other stress-resistance functions. wikipedia.orgresearchgate.net

Interaction with Ribosomal and Transcriptional Regulatory Machinery

The primary mechanism by which (p)ppGpp alarmones, including pppGpp, execute the stringent response is through direct interaction with the core machinery of gene expression.

Interaction with Ribosomes: The synthesis of (p)ppGpp is tightly coupled to the ribosome's status. The synthetase RelA is activated when it detects an uncharged tRNA molecule in the A-site of the ribosome, a direct signal of amino acid scarcity. nih.govnih.gov This places the production of the alarmone at the very heart of the cell's protein synthesis apparatus.

Interaction with Transcriptional Machinery: The accumulated (p)ppGpp directly binds to RNA polymerase. nih.gov This binding allosterically modifies the polymerase, altering its affinity for different gene promoters. wikipedia.org This leads to a dramatic shift in the global transcription profile: transcription of genes for stable RNAs (rRNA and tRNA), which are essential for ribosome production and protein synthesis, is strongly inhibited. wikipedia.org Simultaneously, transcription of operons involved in the biosynthesis of amino acids and other stress-response genes is activated. nih.govnih.gov This coordinated regulation allows the cell to conserve energy and raw materials while actively working to alleviate the nutrient deficiency.

Involvement in mRNA Processing and Capping Mechanisms

The canonical 5′ cap on eukaryotic messenger RNA (mRNA) is a 7-methylguanosine (B147621) (m⁷G) nucleotide linked to the first transcribed nucleotide via a 5′-5′ triphosphate bridge. This structure is crucial for mRNA stability, processing, nuclear export, and translation initiation. While P¹,P⁵-Di(guanosine-5′) Pentaphosphate (Gp5G) is a guanosine-containing dinucleotide, its direct participation in the primary mRNA capping pathway is not well-documented in current research.

The capping process is a highly specific enzymatic cascade, and there is no direct evidence from the available literature to suggest that Gp5G serves as a substrate or an intermediate in this pathway. However, the structural similarity of its guanosine moieties to the cap structure suggests a potential for interaction with cap-binding proteins or related enzymatic machinery, though such interactions remain speculative. Interestingly, a crystal structure of human adenylate kinase 4 (AK4) in a complex with diguanosine pentaphosphate has been identified, indicating a specific binding interaction with this enzyme. ncbs.res.in This finding, while not directly related to mRNA capping, underscores that Gp5G can engage in specific molecular interactions within the cell, although its role in mRNA processing is yet to be elucidated.

Purinergic Receptor Activation and Downstream Signaling Cascades (Inferred from Diadenosine Polyphosphate actions)

While direct studies on P¹,P⁵-Di(guanosine-5′) Pentaphosphate are limited, its biochemical activities can be inferred from the well-documented actions of its analogue, P¹,P⁵-Di(adenosine-5′) Pentaphosphate (Ap5A). Diadenosine polyphosphates are known to act as signaling molecules by activating various purinergic receptors. nih.govsigmaaldrich.com

These compounds are stored in secretory vesicles of platelets, chromaffin cells, and neurons and are released into the extracellular space to elicit biological effects. sigmaaldrich.commedchemexpress.com Ap5A and other diadenosine polyphosphates interact with multiple P2 purinergic receptor subtypes, including P2X and P2Y receptors, in the nervous system and other tissues. nih.gov Activation of these receptors initiates downstream signaling cascades. For instance, in cerebellar astrocytes, Ap5A at micromolar concentrations triggers rapid increases in intracellular calcium concentration ([Ca²⁺]i). nih.gov This effect is mediated in part by the influx of extracellular calcium and also involves the release of calcium from intracellular stores sensitive to caffeine/ryanodine and inositol (B14025) trisphosphate (IP₃). nih.gov

Furthermore, at lower, nanomolar concentrations, Ap5A can stimulate the phosphorylation and activation of extracellular-signal regulated kinases (ERK1/2), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, without inducing a calcium response. nih.gov This suggests that Ap5A, and by inference Gp5G, may activate distinct signaling pathways in a concentration-dependent manner through a specific, yet-to-be-fully-identified receptor. nih.gov

Table 1: Inferred Receptor Interactions and Signaling Effects of Diguanosine Pentaphosphate (based on Diadenosine Polyphosphate Data)

Receptor Family/TargetSpecific Receptor/PathwayObserved Effect of ApnA (e.g., Ap5A)Inferred Downstream CascadeReference(s)
P2 Purinergic ReceptorsP2X, P2YAgonist activityIon channel opening (P2X), Phospholipase C activation (P2Y) nih.gov, nih.gov
Intracellular CalciumRyanodine & IP₃-sensitive storesRelease of Ca²⁺ into the cytoplasmActivation of Ca²⁺-dependent enzymes and proteins nih.gov
MAPK PathwayERK1/2 KinasesIncreased phosphorylationModulation of gene expression and cell proliferation nih.gov

Modulation of Protein Targeting Pathways (e.g., Signal Recognition Particle-Dependent Pathways)

There is no direct evidence in the reviewed literature linking P¹,P⁵-Di(guanosine-5′) Pentaphosphate to the Signal Recognition Particle (SRP)-dependent protein targeting pathway. However, research has identified Gp5G as an endogenous activator of Rho-kinase (ROCK). physiology.org The RhoA/ROCK pathway is a critical regulator of the actin cytoskeleton, cell adhesion, and motility. By activating Rho-kinase, Gp5G can influence the phosphorylation state of numerous downstream targets, including myosin light chain phosphatase, thereby modulating actomyosin (B1167339) contractility. physiology.org

While this action does not directly involve the SRP-dependent translocation of proteins into the endoplasmic reticulum, the regulation of the cytoskeleton is fundamental to intracellular organization and the trafficking of vesicles and proteins. Therefore, Gp5G may indirectly modulate protein localization and transport through its effects on Rho-kinase and the cytoskeletal network.

Subcellular Compartmentalization and Physiological Concentration Studies

Specific studies on the subcellular compartmentalization and physiological concentration of P¹,P⁵-Di(guanosine-5′) Pentaphosphate are not available in the reviewed literature. However, data from its analogue, Ap5A, provides a likely model. Diadenosine polyphosphates, including Ap5A, have been identified as constituents of secretory vesicles in various cell types, such as platelets, chromaffin cells, and synaptic terminals in the brain. medchemexpress.com This localization suggests they function as signaling molecules that are released upon cellular stimulation.

In terms of concentration, studies in cardiac tissue have shown that the levels of these dinucleotides can change significantly under different physiological states. For example, the concentration of Ap5A in the myocardium is abundant but decreases dramatically under conditions of metabolic stress, such as ischemia. This change in concentration is linked to the regulation of metabolism-sensitive ion channels.

Table 2: Myocardial Concentration of P¹,P⁵-Di(adenosine-5′) Pentaphosphate (Ap5A) in Guinea Pig Heart

Physiological ConditionMyocardial Concentration of Ap5AImplication
Normal / Pre-IschemiaAbundant (specific pmol/mg values not stated)Maintenance of low open probability for K(ATP) channels
Post-Ischemia~10-fold decreaseIncreased open probability for K(ATP) channels

This data is for the adenosine analogue and is presented as an inferential model for diguanosine pentaphosphate.

Structural Biology and Molecular Biophysics of P¹,p⁵ Di Guanosine 5′ Pentaphosphate

Conformational Analysis and Ligand Dynamics using Biophysical Methods

The inherent flexibility of P¹,P⁵-Di(guanosine-5′) Pentaphosphate is a key determinant of its biological activity. The molecule is composed of two guanosine (B1672433) moieties linked by a pentaphosphate chain, affording it a significant number of rotatable bonds. This structural feature results in a dynamic equilibrium of multiple conformations in solution.

Biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Raman spectroscopy have been instrumental in probing the conformational landscape of guanosine nucleotides. Studies on related guanosine monophosphates have demonstrated that these molecules are flexible in solution and can adopt various conformations, including syn and anti glycosidic bond orientations. The Overhauser effect, a phenomenon measured by NMR, has been used to determine the distances between protons and infer the predominant conformations of guanosine phosphates in solution. While direct, extensive studies on the conformational dynamics of isolated P¹,P⁵-Di(guanosine-5′) Pentaphosphate are not widely available, the principles derived from studies of simpler guanosine phosphates are applicable.

The pentaphosphate chain's flexibility allows the two guanosine rings to adopt a range of relative orientations, from extended conformations to more compact, stacked arrangements. The equilibrium between these states is influenced by factors such as pH, ionic strength, and the presence of binding partners. The dynamic nature of GP5G is crucial for its ability to adapt to the specific steric and electronic environments of different protein binding sites.

Protein-Ligand Interaction Studies

The biological effects of P¹,P⁵-Di(guanosine-5′) Pentaphosphate are mediated through its specific interactions with various proteins. Understanding these interactions at a molecular level is essential to elucidate its functional roles.

Characterization of Binding Sites and Modes via X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)

X-ray crystallography has provided atomic-level insights into how molecules closely related to GP5G bind to their protein targets. A notable example is the crystal structure of the GTPase RbgA from Staphylococcus aureus in complex with guanosine 5'-triphosphate, 3'-diphosphate (pppGpp), a molecule that shares significant structural similarity with GP5G. nih.gov This study revealed that pppGpp binds to the active site of RbgA in a manner similar to GDP and GTP, acting as a competitive inhibitor. nih.gov The 3'-pyrophosphate moiety of pppGpp sterically hinders the conformational changes required for GTPase activity. nih.gov Although this is not a structure of GP5G itself, it provides a valuable model for how the guanosine and phosphate (B84403) groups of GP5G might be recognized by a protein.

The binding pocket in this case is characterized by a network of interactions with specific amino acid residues that recognize the guanine (B1146940) base, the ribose sugar, and the phosphate groups. While X-ray crystallography has been invaluable, to date, there are no publicly available Cryo-Electron Microscopy (Cryo-EM) structures of a protein in complex with P¹,P⁵-Di(guanosine-5′) Pentaphosphate. Cryo-EM would be particularly useful for studying large, flexible protein complexes that are difficult to crystallize.

Molecular Docking and Dynamics Simulation Studies with Target Proteins

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of ligands to proteins. While specific studies on P¹,P⁵-Di(guanosine-5′) Pentaphosphate are limited, research on similar molecules like Guanosine-5'-Diphosphate (GDP) illustrates the utility of these methods. researchgate.net

Molecular docking can be used to predict the preferred binding orientation of GP5G within a protein's active or allosteric site. For instance, a docking study of GDP with the protein Cdc42 predicted a binding energy of -7.2 kcal/mol and identified key hydrogen bonding interactions. researchgate.net Such an approach for GP5G would involve generating a 3D model of the molecule and computationally placing it into the binding site of a target protein. The scoring functions used in docking algorithms would then estimate the binding affinity based on factors like shape complementarity and intermolecular forces.

Molecular dynamics simulations can further refine the docked poses and provide insights into the dynamic behavior of the protein-ligand complex over time. An MD simulation of a GP5G-protein complex would model the movements of all atoms in the system, revealing how the ligand and protein adapt to each other, the stability of the interactions, and the role of solvent molecules. These simulations can help to identify key residues involved in binding and to understand the conformational changes that may occur upon ligand binding.

Analysis of Intermolecular Forces (e.g., Hydrogen Bonds, Hydrophobic Interactions) in Binding

The stability of the P¹,P⁵-Di(guanosine-5′) Pentaphosphate-protein complex is determined by a combination of intermolecular forces.

Hydrogen Bonds: Hydrogen bonds are crucial for the specificity of recognition between GP5G and its protein targets. The guanine base of GP5G has multiple hydrogen bond donors and acceptors, allowing for specific recognition by the amino acid side chains of a protein. For example, the O6 and N7 atoms of the guanine base can form hydrogen bonds with the backbone amide protons of glycine residues. researchgate.net The ribose hydroxyl groups and the phosphate oxygen atoms also participate in extensive hydrogen bonding networks with the protein and surrounding water molecules. The evaluation of hydrogen bond potential energy is a key component in molecular docking programs used to predict binding affinity. nih.gov

The interplay of these forces is illustrated in the binding of cyclic-di-GMP, a related signaling molecule, where hydrophobic stacking of leucine residues with the guanine bases is critical for binding affinity. researchgate.net

Intermolecular ForceKey Interacting Groups on GP5GPotential Interacting Protein ResiduesSignificance in Binding
Hydrogen Bonds Guanine base (N1, N2, N3, O6, N7), Ribose hydroxyls, Phosphate oxygensAsp, Glu, Asn, Gln, Ser, Thr, Arg, Lys, His, Backbone amides/carbonylsSpecificity and directionality of binding
Hydrophobic Interactions Guanine basePhe, Tyr, Trp, Leu, Val, Ile, AlaContribution to binding affinity and stability
Electrostatic Interactions Negatively charged phosphate groupsPositively charged residues (Arg, Lys, His), Metal ions (e.g., Mg²⁺)Orientation and stabilization of the ligand in the binding site

Structural Basis of Enzymatic Inhibition and Activation Mechanisms

P¹,P⁵-Di(guanosine-5′) Pentaphosphate and its close relatives, (p)ppGpp, are known to function as signaling molecules that can modulate the activity of various enzymes. The structural basis for these regulatory effects is beginning to be understood through crystallographic and biochemical studies.

As previously mentioned, the crystal structure of RbgA with pppGpp demonstrates a mechanism of competitive inhibition. nih.gov The alarmone binds to the GTPase active site, mimicking the substrate but preventing the necessary conformational changes for catalysis due to the steric hindrance from its 3'-pyrophosphate group. nih.gov This provides a clear structural model for how GP5G could inhibit certain enzymes by directly competing with the natural substrate for binding to the active site.

In addition to direct inhibition, these molecules can also act as allosteric regulators. For example, pppGpp has been shown to positively regulate the enzyme Small Alarmone Synthetase 1 (SAS1) by binding to an allosteric site, distinct from the active site. nih.gov This binding event induces a conformational change in the enzyme that enhances its catalytic activity. nih.gov This dual functionality highlights the versatility of guanosine pentaphosphates as regulatory molecules. The structural and mechanistic basis for a biological activity where ppGpp and pppGpp have different functional roles has been established. nih.gov

Regulatory MechanismDescriptionStructural BasisExample (from related molecules)
Competitive Inhibition The molecule binds to the active site of an enzyme, preventing the binding of the natural substrate.The inhibitor mimics the substrate and occupies the active site. Steric features of the inhibitor prevent the catalytic reaction.pppGpp inhibiting the GTPase RbgA. nih.gov
Allosteric Activation The molecule binds to a site on the enzyme other than the active site, inducing a conformational change that increases the enzyme's activity.Binding to the allosteric site stabilizes a more active conformation of the enzyme.pppGpp activating the Small Alarmone Synthetase 1 (SAS1). nih.gov

Computational Chemistry and In Silico Modeling of Compound Interactions with Biological Macromolecules

Computational chemistry and in silico modeling provide a powerful framework for investigating the interactions of P¹,P⁵-Di(guanosine-5′) Pentaphosphate with its biological targets at a level of detail that can be challenging to achieve experimentally. These methods encompass a range of techniques, from quantum mechanical calculations to coarse-grained simulations.

Quantum chemical analyses can be employed to study the electronic properties of GP5G, such as its charge distribution and molecular orbital energies. This information is valuable for understanding the nature of its intermolecular interactions, including the strength and geometry of hydrogen bonds.

As discussed in section 4.2.2, molecular docking and MD simulations are key in silico tools for studying protein-ligand interactions. These methods can be used to:

Identify potential binding partners: By screening large databases of protein structures, it is possible to identify proteins that are likely to bind GP5G.

Predict binding modes and affinities: Docking can provide initial models of the GP5G-protein complex, which can then be refined and validated using MD simulations.

Elucidate mechanisms of action: Simulations can reveal how the binding of GP5G induces conformational changes in a protein, leading to either inhibition or activation.

Guide the design of new molecules: By understanding the key interactions between GP5G and its target, it is possible to design novel molecules with improved affinity or specificity.

While comprehensive in silico studies specifically focused on P¹,P⁵-Di(guanosine-5′) Pentaphosphate are not yet abundant in the literature, the methodologies are well-established and have been successfully applied to a wide range of other nucleotides and their protein targets. Such studies hold great promise for advancing our understanding of the biological roles of this important signaling molecule.

Advanced Analytical Methodologies for Characterization and Quantification of P¹,p⁵ Di Guanosine 5′ Pentaphosphate Ammonium Salt

Chromatographic Techniques for Isolation, Separation, and Purity Assessment

Chromatography is the cornerstone for the isolation and purification of Gp5G from complex mixtures, such as commercial preparations of guanosine (B1672433) nucleotides or biological extracts. nih.gov The high polarity and charge of the molecule necessitate specialized chromatographic approaches to achieve adequate retention and resolution.

High-Performance Liquid Chromatography (HPLC) Variations (e.g., RP-HPLC, AX-HPLC, IPRP-HPLC, HILIC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of dinucleoside polyphosphates due to its high resolution, sensitivity, and adaptability. nih.govresearchgate.net Several variations of HPLC are employed, each leveraging different separation mechanisms to resolve Gp5G from related compounds.

Reversed-Phase HPLC (RP-HPLC) : Conventional RP-HPLC using columns like octadecyl-bonded silica (B1680970) (C18) can separate purine (B94841) dinucleoside polyphosphates. nih.gov However, due to the high polarity of Gp5G, retention is often poor. nih.gov The separation is influenced by mobile phase parameters such as pH, ionic strength, and the concentration of organic modifiers like methanol (B129727) or acetonitrile. nih.gov Isocratic methods have been established for the assay of diguanosine polyphosphates using phosphate-based eluents. nih.gov For instance, commercial samples of Guanosine 5'-tetraphosphate have been analyzed on Hypersil ODS columns to detect the presence of diguanosine tri-, tetra-, and pentaphosphates. nih.gov

Anion-Exchange HPLC (AX-HPLC) : This technique separates molecules based on their net negative charge. Given the highly anionic nature of the pentaphosphate chain, AX-HPLC is exceptionally effective for separating dinucleoside polyphosphates based on the number of phosphate (B84403) groups. biosearchtech.com It is a powerful tool for eliminating failure sequences and impurities during synthesis. biosearchtech.com High-capacity anion exchange columns can be used to determine polyphosphates in various samples. thermofisher.com

Ion-Pair Reversed-Phase HPLC (IPRP-HPLC) : To overcome the poor retention in traditional RP-HPLC, ion-pairing agents are added to the mobile phase. These agents, typically alkylamines like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), form a neutral ion pair with the anionic phosphate groups of Gp5G. nih.govwaters.com This complex exhibits increased hydrophobicity, leading to better retention and separation on a reversed-phase column. lcms.cz The choice of ion-pairing agent and its concentration are critical parameters for optimizing separation. waters.com This method is considered a gold standard for the analytical-scale separation of oligonucleotides and related polyphosphorylated compounds. waters.com

Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC is an increasingly popular alternative for analyzing highly polar compounds like nucleotides. waters.comsigmaaldrich.com It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. nih.gov This technique effectively retains and separates polar analytes without the need for ion-pairing reagents, which can cause ion suppression in mass spectrometry detection. sigmaaldrich.com Zwitterionic or amide-based stationary phases are commonly used for nucleotide analysis. waters.comwaters.com

Table 1: HPLC Methodologies for Dinucleoside Polyphosphate Analysis

HPLC Variation Stationary Phase Example Mobile Phase Components Separation Principle Key Application for Gp5G Citations
RP-HPLC Octadecyl (C18), Phenyl Phosphate buffer, Methanol/Acetonitrile Hydrophobic interactions Purity assessment in commercial samples nih.govnih.gov
AX-HPLC Q-Sepharose, IonPac AS11/AS16 Salt or pH gradients (e.g., NaCl, NaOH) Electrostatic interactions based on charge Separation by phosphate number, purification nih.govbiosearchtech.comthermofisher.com
IPRP-HPLC C18 Alkylamine (e.g., TEA, DIPEA), HFIP, Acetonitrile Hydrophobic interactions of the neutral ion pair High-resolution analysis and quantification nih.govwaters.comnih.gov
HILIC Zwitterionic (ZIC-HILIC), Amide High organic content (e.g., Acetonitrile), Ammonium (B1175870) formate/acetate buffer Partitioning into an adsorbed water layer on the polar stationary phase LC-MS compatible analysis of polar nucleotides waters.comsigmaaldrich.comnih.gov

Thin-Layer Chromatography (TLC) for Qualitative and Quantitative Analysis

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative analysis of guanosine derivatives. nih.gov It can be used for preliminary purity checks and to monitor the progress of chemical reactions.

For the separation of guanine (B1146940), guanosine, and its various phosphorylated forms, specialized stationary phases are required. Amino-functionalized (NH2) HPTLC plates are effective for this purpose. sigmaaldrich.commerckmillipore.com The mobile phase typically consists of an aqueous solution with a salt, such as sodium chloride, and a small amount of an organic modifier like methanol. sigmaaldrich.commerckmillipore.com The addition of ammonium hydroxide (B78521) to the solvent system can prevent streaking and lead to well-defined spots. nih.gov Detection is commonly achieved by visualizing the spots under UV light at 254 nm. sigmaaldrich.commerckmillipore.com While traditionally qualitative, modern TLC, coupled with densitometry (TLC/HPTLC scanners), allows for quantitative analysis by measuring the intensity of the spots. chemrxiv.org

Table 2: TLC Conditions for Guanosine Phosphate Analysis

Parameter Description Citations
Stationary Phase HPTLC pre-coated plates with amino (NH2) functionalization sigmaaldrich.commerckmillipore.com
Mobile Phase Methanol/Water (e.g., 5:95, v/v) containing 0.2 M NaCl sigmaaldrich.commerckmillipore.com
Detection In-situ evaluation with a TLC/HPTLC scanner under UV light (254 nm) sigmaaldrich.commerckmillipore.com
Application Separation of GTP, GDP, GMP, Guanine, and Guanosine; adaptable for Gp5G analysis merckmillipore.com

Capillary Electrophoresis (CE) for Nucleotide Profiling in Complex Biological Extracts

Capillary Electrophoresis (CE) is a high-efficiency separation technique that is particularly well-suited for the analysis of charged species like nucleotides in complex biological matrices. nih.gov CE separates analytes based on their charge-to-size ratio in a narrow-bore fused-silica capillary under the influence of a high electric field.

A CE method using a simple fused-silica capillary has been developed to achieve baseline separation of a wide range of nucleotides, including guanosine monophosphate (GMP), diphosphate (B83284) (GDP), triphosphate (GTP), tetraphosphate (B8577671) (ppGpp), and pentaphosphate (pppGpp). nih.gov This demonstrates the capability of CE to resolve highly similar structures, making it ideal for analyzing Gp5G. The background electrolyte (BGE) is a critical component; a buffer of ammonium bicarbonate at a slightly alkaline pH (e.g., 10.1) has been shown to be effective. nih.gov This method is valuable for identifying and assigning nucleotide peaks in complex bacterial extracts and can be applied to other biological samples containing Gp5G. nih.gov

Table 3: Capillary Electrophoresis for Analysis of Guanosine Pentaphosphates | Parameter | Condition | Significance | Citations | | :--- | :--- | :--- | :--- | | Capillary | Fused silica | Provides a standard, inert surface for separation | nih.gov | | Background Electrolyte (BGE) | 40 mM Ammonium Bicarbonate, pH 10.1 | Controls the electrophoretic mobility and ensures separation | nih.gov | | Separation Principle | Charge-to-size ratio | Allows for the resolution of nucleotides with different numbers of phosphate groups | nih.gov | | Application | Analysis of nucleoside tetraphosphates and pentaphosphates in complex mixtures | nih.gov |

Spectroscopic Techniques for Detailed Structural Elucidation

While chromatographic and electrophoretic techniques are powerful for separation and quantification, spectroscopic methods are indispensable for the unambiguous identification and detailed structural characterization of P¹,P⁵-Di(guanosine-5′) pentaphosphate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure and conformational dynamics of molecules in solution. For Gp5G, multi-dimensional NMR experiments, including ¹H, ¹³C, and ³¹P NMR, provide a wealth of information.

¹H NMR provides details on the protons of the ribose sugar and the guanine base, allowing for the confirmation of the primary structure.

³¹P NMR is particularly informative for Gp5G, as it can distinguish the different phosphate groups (α, β, γ) in the pentaphosphate chain and confirm their linkage.

2D NMR techniques (e.g., COSY, TOCSY, HSQC, HMBC) are used to assign all proton and carbon signals and to establish through-bond and through-space connectivities, confirming the complete molecular structure.

Furthermore, NMR is a powerful tool for studying how Gp5G interacts with other molecules, such as proteins or receptors. By monitoring changes in chemical shifts or observing nuclear Overhauser effects (NOEs) upon binding, it is possible to map the binding interface and understand the conformational changes that occur during molecular recognition. nih.gov

Mass Spectrometry (MS) for Molecular Identification and Metabolite Analysis

Mass Spectrometry (MS) is a highly sensitive and selective technique used for determining the molecular weight of Gp5G and for confirming its identity through fragmentation analysis. colby.edu It is often coupled with a separation technique like HPLC (LC-MS) for the analysis of complex mixtures. acs.orgnih.gov

Molecular Identification : Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to generate intact molecular ions of Gp5G, allowing for precise molecular weight determination. colby.edunih.gov

Structural Elucidation : Tandem mass spectrometry (MS/MS) or Post-Source Decay (PSD) in MALDI-MS is used to induce fragmentation of the parent ion. nih.gov The resulting fragment ions provide structural information. For dinucleoside polyphosphates, characteristic cleavage occurs within the polyphosphate chain and at the glycosidic bond, yielding fragments corresponding to mononucleoside polyphosphates (e.g., GMP, GDP, GTP), the nucleoside (guanosine), and the free base (guanine). nih.gov These fragmentation patterns serve as a fingerprint for the identification of the compound. nih.govnih.gov

Table 4: Common Fragment Ions of Dinucleoside Polyphosphates in Mass Spectrometry

Fragment Type Description Significance Citations
Mononucleoside Polyphosphates Ions corresponding to GMP, GDP, GTP, etc. Confirms the nucleotide composition and provides information on the phosphate chain length nih.gov
Nucleoside Guanosine ion (loss of the entire phosphate chain) Confirms the identity of the nucleoside nih.gov
Nucleobase Guanine ion (cleavage of the glycosidic bond) Confirms the identity of the purine base nih.gov

Radiometric and Fluorescent Assays for Monitoring Enzymatic Activity and Compound Turnover

The monitoring of enzymatic activity related to the synthesis and degradation of dinucleoside polyphosphates like GP5GA often relies on highly sensitive radiometric and fluorescent assays. These methods allow for the real-time tracking of substrate consumption and product formation, providing valuable kinetic data.

Radiometric Assays:

Radiometric assays offer a direct and highly sensitive method for tracking the turnover of GP5GA. These assays typically involve the use of radiolabeled precursors in the enzymatic synthesis of the target molecule. For instance, the enzymatic synthesis of a radiolabeled compound can be achieved using precursors like [β-³²P]ATP or [2-¹⁴C]pyruvate. nih.gov In the context of GP5GA, an enzyme with dinucleoside pentaphosphate synthetase activity could be incubated with γ-[³²P]GTP or other appropriately labeled guanosine nucleotide precursors.

The general steps for a radiometric assay to monitor GP5GA turnover would include:

Synthesis of Radiolabeled GP5GA: Enzymatic or chemical synthesis using radiolabeled precursors to produce [³²P]GP5GA or [¹⁴C]GP5GA.

Enzymatic Reaction: Incubation of the radiolabeled GP5GA with a cell extract or a purified enzyme (e.g., a phosphohydrolase) that is capable of metabolizing it.

Separation of Products: Separation of the substrate and the resulting radiolabeled products (e.g., GTP, GDP, GMP) using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Quantification: Detection and quantification of the radioactivity in the separated spots or fractions using a scintillation counter or a phosphorimager.

A key advantage of this method is its ability to detect very low levels of enzymatic activity and to follow the metabolic fate of the molecule with high precision.

Fluorescent Assays:

Fluorescent assays provide a safer and often more convenient alternative to radiometric methods for monitoring enzymatic activity. These assays can be designed in several formats, including direct fluorescence measurements of a fluorogenic substrate or coupled enzyme assays.

Enzyme-Coupled Fluorescent Assays: A common strategy is to couple the activity of the primary enzyme (the one metabolizing GP5GA) to a second enzyme that produces a fluorescent signal. For instance, the hydrolysis of GP5GA yields two molecules of GTP, which can then be utilized by a subsequent enzyme in a reaction that leads to a change in fluorescence. A generic scheme for a coupled fluorescent assay for a GP5GA hydrolase is presented below.

StepReactionDetection Method
1 GP5GA + H₂O → 2 GTPPrimary enzymatic reaction by a dinucleoside pentaphosphate hydrolase.
2 2 GTP + 2 Substrate → 2 Product (Fluorescent)Secondary enzymatic reaction where a GTP-dependent enzyme converts a non-fluorescent substrate into a fluorescent product.

This approach allows for continuous monitoring of the reaction progress. nih.govnih.gov The rate of the increase in fluorescence is directly proportional to the rate of GP5GA hydrolysis.

Fluorogenic Substrates: Another approach involves the synthesis of a GP5GA analog that is conjugated to a fluorophore and a quencher. Upon enzymatic cleavage of the polyphosphate chain, the fluorophore and quencher are separated, leading to an increase in fluorescence. While the synthesis of such a specific substrate for GP5GA can be complex, it offers a direct and sensitive measurement of enzyme activity.

The following table summarizes key features of these assay types:

Assay TypePrincipleAdvantagesDisadvantages
Radiometric Uses radiolabeled substrates to track turnover.High sensitivity, direct measurement.Requires handling of radioactive materials, discontinuous.
Enzyme-Coupled Fluorescent Links the primary enzymatic reaction to a secondary, fluorescence-producing reaction. nih.govnih.govContinuous monitoring, high-throughput adaptable, no radioactive materials.Potential for interference from compounds affecting the coupling enzyme.
Fluorogenic Substrate Enzymatic cleavage of a modified substrate separates a fluorophore and quencher, causing a fluorescence increase.Direct and continuous measurement, high sensitivity.Requires synthesis of a specific, labeled substrate.

Biophysical Methods for Ligand-Binding Affinity Determination (e.g., Fluorescence Anisotropy)

Understanding the interaction of GP5GA with its protein targets is fundamental to elucidating its biological function. Biophysical methods provide quantitative data on binding affinity, stoichiometry, and thermodynamics.

Fluorescence Anisotropy:

Fluorescence anisotropy (or fluorescence polarization) is a powerful technique for studying ligand-protein binding in solution. nih.gov The method is based on the principle that a fluorescently labeled molecule, when excited with polarized light, will emit partially polarized light. The degree of polarization is related to the rotational speed of the molecule. A small, fluorescently labeled ligand (like a fluorescent derivative of GP5GA) will rotate rapidly in solution, leading to a low anisotropy value. Upon binding to a much larger protein, the rotational speed of the complex is significantly slower, resulting in a higher anisotropy value.

The change in anisotropy can be monitored as the concentration of the protein is increased, allowing for the determination of the dissociation constant (Kd), which is a measure of the binding affinity.

Experimental Setup for a Fluorescence Anisotropy Binding Assay:

ComponentDescription
Fluorescent Ligand A fluorescently labeled version of GP5GA or a competitive fluorescent ligand.
Protein The purified protein of interest.
Buffer A suitable buffer system to maintain the stability and activity of the protein.
Instrumentation A fluorometer equipped with polarizing filters for both excitation and emission light paths.

The experiment involves titrating a fixed concentration of the fluorescent ligand with increasing concentrations of the protein and measuring the change in fluorescence anisotropy. The resulting binding curve is then fitted to a binding equation to calculate the Kd.

Illustrative Data from a Fluorescence Anisotropy Experiment:

Protein Concentration (µM)Fluorescence Anisotropy (r)
00.100
0.50.150
1.00.190
2.00.230
5.00.280
10.00.310
20.00.330
50.00.340

This is a representative data set and does not reflect actual experimental results for GP5GA.

From such data, a binding isotherm can be generated and the Kd can be determined. Competition assays can also be performed where unlabeled GP5GA is used to displace the fluorescent ligand from the protein, allowing for the determination of the binding affinity of the native compound. nih.gov

Other biophysical techniques that can be employed for characterizing GP5GA-protein interactions include:

Isothermal Titration Calorimetry (ITC): This technique measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n). nih.gov ITC is considered a gold-standard for binding analysis as it is a label-free, in-solution technique. nih.govnih.gov

Surface Plasmon Resonance (SPR): SPR measures the change in the refractive index at the surface of a sensor chip when a ligand in solution binds to a protein immobilized on the chip. This method can provide real-time kinetic data, including association and dissociation rate constants.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the binding interface and can also be used to determine binding affinities through chemical shift perturbation studies.

The choice of method depends on the specific research question, the properties of the interacting molecules, and the availability of instrumentation. A combination of these biophysical approaches can provide a comprehensive understanding of the molecular recognition events involving GP5GA. nih.gov

Applications of P¹,p⁵ Di Guanosine 5′ Pentaphosphate Ammonium Salt in Biochemical Research

Utilization as a Biochemical Reagent and Molecular Probe in Mechanistic Studies

P¹,P⁵-Di(guanosine-5′) pentaphosphate ammonium (B1175870) salt is primarily utilized in research settings as a biochemical reagent to probe the functions of purinergic signaling pathways. nih.gov It is recognized as a potential activator of P2Y receptors, a group of G protein-coupled receptors that are crucial for a multitude of physiological processes. nih.gov The specificity of this interaction allows researchers to dissect the intricate mechanisms of P2Y receptor-mediated signaling cascades.

In mechanistic studies, the compound serves as a molecular probe to investigate the activation and regulation of specific cellular targets. For instance, the structurally related guanosine (B1672433) pentaphosphate (pppGpp) is known to be involved in the stringent response in bacteria, a key survival mechanism triggered by amino acid starvation. echelon-inc.comnih.gov By studying the effects of P¹,P⁵-Di(guanosine-5′) pentaphosphate, researchers can gain insights into how cells respond to and process extracellular nucleotide signals, which is fundamental to understanding cellular communication and homeostasis.

Development of Specific Enzyme Inhibitors and Activators for In Vitro Research Tools

The ability of P¹,P⁵-Di(guanosine-5′) pentaphosphate and its analogues to modulate the activity of various enzymes makes them valuable tools for in vitro research.

Enzyme Activation:

A significant finding is the role of diguanosine pentaphosphate (Gp5G) as an endogenous activator of Rho-kinase. nih.govnih.gov This activation is mediated through P2Y4 and P2Y6 receptors and plays a role in regulating vascular tone. nih.govnih.gov In research, P¹,P⁵-Di(guanosine-5′) pentaphosphate can be used to specifically activate the Rho-kinase pathway in vitro, allowing for detailed investigation of its downstream effects and its role in cellular processes such as cell migration, proliferation, and smooth muscle contraction.

Enzyme Inhibition:

While the inhibitory properties of the adenosine (B11128) analogue, P¹,P⁵-Di(adenosine-5′) pentaphosphate (Ap5A), against adenylate kinase are well-documented, research also points to the inhibitory potential of diguanosine polyphosphates. nih.govresearchgate.netnih.gov For example, diguanosine tetraphosphate (B8577671) has been shown to non-competitively inhibit endoribonuclease VI from Artemia. nih.gov This finding suggests that P¹,P⁵-Di(guanosine-5′) pentaphosphate could similarly act as an inhibitor for certain enzymes, providing a tool to study their function and regulation. The inhibitory constant (Ki) for diguanosine triphosphate against endoribonuclease VI was found to be approximately 200 microM. nih.gov

Table 1: Modulation of Enzyme Activity by Diguanosine Polyphosphates

Enzyme Modulatory Effect Compound Receptor/Mechanism Research Application
Rho-kinase Activator Diguanosine pentaphosphate (Gp5G) P2Y4 & P2Y6 receptors Studying vascular tone and Rho-kinase signaling pathways. nih.govnih.gov
Endoribonuclease VI Inhibitor Diguanosine tetraphosphate Non-competitive inhibition Investigating RNA metabolism and its regulation during development. nih.gov
Adenylate Kinase No direct inhibition by Gp5G, but its analogue Ap5A is a potent inhibitor. P¹,P⁵-Di(adenosine-5′) pentaphosphate (Ap5A) Competitive inhibition Studying energy metabolism and preventing ATP regeneration in vitro. nih.gov

Applications in High-Throughput Screening and Assay Development for Biological Targets

The specific interaction of P¹,P⁵-Di(guanosine-5′) pentaphosphate with P2Y receptors makes it a valuable tool in high-throughput screening (HTS) and assay development for identifying novel therapeutic agents. nih.govnih.gov HTS allows for the rapid testing of large libraries of chemical compounds for their ability to modulate the activity of a specific biological target. youtube.comyoutube.com

In the context of P2Y receptors, P¹,P⁵-Di(guanosine-5′) pentaphosphate can be used as a known agonist in competitive binding assays. nih.gov These assays are designed to identify compounds (potential antagonists) that can displace the labeled form of the agonist from the receptor. Fluorescence polarization (FP) is a common technique used in such assays, where a change in the polarization of emitted light indicates the displacement of a fluorescently labeled ligand. echelon-inc.comnih.govmdpi.com By using P¹,P⁵-Di(guanosine-5′) pentaphosphate as the reference agonist, researchers can efficiently screen for new molecules that target specific P2Y receptor subtypes.

Table 2: Potential HTS Application of P¹,P⁵-Di(guanosine-5′) Pentaphosphate

Assay Type Principle Role of P¹,P⁵-Di(guanosine-5′) Pentaphosphate Target Goal
Competitive Binding Assay (e.g., Fluorescence Polarization) A labeled ligand (agonist) binds to a receptor. Test compounds are screened for their ability to displace the labeled ligand. researchgate.net Serves as the reference agonist that is displaced by potential antagonists. P2Y Receptors (e.g., P2Y4, P2Y6) To identify novel antagonists for specific P2Y receptor subtypes. nih.govnih.gov

Role in In Vitro Reconstitution Systems and Cell-Free Extracts for Pathway Analysis

In vitro reconstitution systems and cell-free extracts are powerful tools for dissecting complex biological pathways by studying their components in a controlled environment outside of a living cell. nih.gov Guanosine pentaphosphate (pppGpp) and its precursor, guanosine tetraphosphate (ppGpp), have been shown to modulate gene expression in E. coli cell-free systems, stimulating the activity of some operons while inhibiting others. youtube.com These effects are exerted at the level of RNA polymerase activity. youtube.com

This provides a model for how P¹,P⁵-Di(guanosine-5′) pentaphosphate could be used in similar systems to analyze specific signaling pathways. For example, a cell-free system containing purified Rho-kinase and its substrates could be used to directly study the activating effects of P¹,P⁵-Di(guanosine-5′) pentaphosphate on the enzyme, without the complexity of other cellular components. This would allow for a detailed kinetic analysis and the identification of direct downstream targets of the activated kinase.

Models for Investigating Nucleotide-Mediated Regulatory Networks and Cellular Adaptation

P¹,P⁵-Di(guanosine-5′) pentaphosphate serves as an excellent model compound for investigating the broader principles of nucleotide-mediated regulatory networks and cellular adaptation to stress.

The activation of the Rho-kinase pathway by diguanosine pentaphosphate is a prime example of how an extracellular nucleotide can trigger a specific intracellular signaling cascade, leading to a defined physiological response, such as changes in vascular tone. nih.govnih.gov This system can be used as a model to understand how purinergic signaling is integrated with other signaling networks to control complex cellular behaviors.

Furthermore, the involvement of guanosine pentaphosphate in the bacterial stringent response provides a fundamental model for cellular adaptation. echelon-inc.com This response involves a global reprogramming of gene expression to conserve resources during periods of nutrient limitation. nih.gov While the stringent response is a bacterial phenomenon, the underlying principles of nucleotide-mediated regulation of cellular machinery in response to stress are conserved across biology. nih.gov Studying the effects of P¹,P⁵-Di(guanosine-5′) pentaphosphate in various cell types can, therefore, provide valuable insights into the universal mechanisms of cellular adaptation.

Future Research Directions and Open Questions Pertaining to P¹,p⁵ Di Guanosine 5′ Pentaphosphate Ammonium Salt

Elucidating Novel Biological Functions and Signaling Pathways

The discovery that Gp5G is an endogenous substance in human plasma that activates the Rho-kinase pathway has opened the door to understanding its physiological and pathophysiological relevance. nih.gov A key finding is that Gp5G potentiates angiotensin II-induced vasoconstriction, a process that is abolished by Rho-kinase inhibitors. nih.gov This suggests a significant role in blood pressure regulation. nih.gov The signaling is thought to occur through P2Y receptors, as P2 receptor antagonists inhibit its effects. nih.gov However, many questions regarding its biological roles remain.

Future research must aim to identify the full spectrum of cellular processes regulated by Gp5G. Like the structurally related guanosine (B1672433) penta- and tetraphosphates (ppGpp) that mediate broad stress responses and regulate chloroplast function in plants, Gp5G may possess functions beyond vascular tone control. nih.gov Investigating its potential involvement in neurotransmission, immune response, platelet aggregation, and cell growth is a logical next step.

Open Questions:

Which specific P2Y receptor subtypes (beyond not being P2Y1) are the primary targets for Gp5G? nih.gov

What are the downstream signaling cascades activated by Gp5G, aside from the RhoA/Rho-kinase pathway?

Does Gp5G play a role in pathological conditions such as hypertension, cancer, or inflammatory diseases?

What are the precise mechanisms and cellular locations for Gp5G synthesis, release, and degradation?

Known and Potential Biological Roles of Gp5G
Established Function
Endogenous activator of Rho-kinase. nih.gov
Potentiates angiotensin II-induced vasoconstriction. nih.gov
Involved in vascular tone control and blood pressure regulation. nih.gov
Potential Future Research Areas
Role in neurotransmission and neuromodulation.
Involvement in inflammatory and immune responses.
Function in cell proliferation, differentiation, and apoptosis.
Participation in metabolic regulation and stress signaling. nih.gov

Advancements in Scalable and Efficient Synthetic Accessibility

Wider investigation into the biological functions of Gp5G is currently hampered by the limited availability of the compound. Developing robust, scalable, and efficient synthetic methods is therefore a critical research priority. Current chemical synthesis strategies for dinucleoside polyphosphates can be complex, often requiring strictly anhydrous conditions and long reaction times. nih.gov

One promising approach reported for dinucleoside pentaphosphates involves using the tri(tetra-n-butylammonium) salt of cyclic trimetaphosphate as a phosphorylating agent, which can produce the desired compounds in high yields. nih.gov Future advancements could focus on optimizing this and other chemical methods, perhaps through improved coupling agents or the use of solid-phase synthesis to simplify purification.

Furthermore, enzymatic synthesis represents a highly attractive alternative. One-pot, multi-enzyme systems have been used to efficiently produce other nucleotide sugars, such as GDP-mannose, by combining kinases and pyrophosphorylases. nih.gov A similar biocatalytic approach for Gp5G could offer high specificity, milder reaction conditions, and potentially lower costs, facilitating the large-scale production needed for extensive biological screening and structural studies.

Synthetic Approach Advantages Challenges & Future Directions
Chemical Synthesis Versatile for creating unnatural analogs. High yields are achievable with optimized methods. nih.govOften requires harsh, anhydrous conditions; multi-step processes can be complex; scalability can be an issue. nih.gov Future work should focus on one-pot procedures and solid-phase synthesis.
Enzymatic Synthesis High specificity; mild, aqueous reaction conditions; potential for high efficiency and scalability. nih.govRequires identification and optimization of suitable enzymes (e.g., synthetases, pyrophosphorylases) specific for Gp5G.

High-Resolution Structural Insights into Receptor and Enzyme Complexes

A fundamental gap in our understanding of Gp5G is the lack of high-resolution structural data for its complexes with biological targets. While it is known to interact with P2Y receptors, which are G-protein-coupled receptors (GPCRs), the specific binding pocket and the conformational changes induced upon binding are unknown. nih.govnih.gov Obtaining crystal structures of Gp5G bound to its cognate receptors is a major goal.

Such structures would provide invaluable insights, revealing:

The specific amino acid residues responsible for recognizing the guanosine and pentaphosphate moieties.

The precise orientation of Gp5G within the receptor's binding site.

The conformational shifts in the transmembrane helices that lead to receptor activation and G-protein coupling. nih.gov

The role of divalent cations, such as Mg²⁺, which are critical for counterbalancing negative charges and mediating interactions in other nucleotide-binding proteins. nih.gov

High-resolution structures of Gp5G in complex with metabolic enzymes (e.g., hydrolases) would also elucidate the mechanisms of its turnover. These structural blueprints are essential for the rational design of more specific and potent agonists or antagonists. nih.govnih.gov

Development of Advanced Analogues with Enhanced Specificity for Research Applications

To dissect the specific functions of Gp5G and its signaling pathways, the development of advanced chemical probes is essential. Synthetic analogues of Gp5G with tailored properties can serve as powerful research tools. acs.org

Future research should focus on creating analogues with features such as:

Increased Stability: Modifying the pentaphosphate bridge (e.g., by substituting an oxygen atom with a methylene (B1212753) group or boron) can create hydrolysis-resistant analogues, prolonging their biological activity and making them more suitable for in vivo studies. researchgate.net

Enhanced Specificity: Systematic modifications to the guanosine nucleobases could yield analogues that selectively activate or inhibit specific receptor subtypes, helping to untangle the compound's diverse effects. acs.org

Fluorescent Labeling: Incorporating fluorescent tags can enable direct visualization of Gp5G binding to receptors and its trafficking within cells, providing crucial spatio-temporal information about its signaling.

Photoaffinity Probes: Analogues equipped with photoreactive groups would allow for covalent cross-linking to target proteins, facilitating the unambiguous identification of novel Gp5G receptors and binding partners.

The synthesis of such compounds, for example using techniques like Suzuki–Miyaura cross-coupling to modify the guanosine base, will be instrumental in advancing the field. acs.org

Type of Analogue Purpose Potential Modification
Metabolically Stable Increase biological half-life for in vitro and in vivo studies. researchgate.netMethylenebis(phosphonate) or boranophosphate substitutions in the phosphate (B84403) chain.
Receptor-Selective Differentiate between receptor subtypes; act as selective agonists or antagonists.Modifications at the C8- or N7-positions of the guanine (B1146940) ring. acs.org
Fluorescent Probes Visualize binding and localization in real-time.Attachment of a fluorophore to the nucleobase or ribose.
Photoaffinity Labels Irreversibly bind to and identify target proteins.Incorporation of a photoreactive group like an azido (B1232118) or benzophenone (B1666685) moiety.

Integration of Computational Predictions with Experimental Validations for Complex Molecular Interactions

Given the significant challenges in obtaining experimental structures of ligand-GPCR complexes, a synergistic approach that integrates computational modeling with experimental validation is a promising path forward. nih.gov Computational methods can provide powerful predictive insights into the molecular interactions of Gp5G.

Future research should leverage techniques such as:

Molecular Docking: To predict the binding pose of Gp5G within homology models of relevant P2Y receptors.

Molecular Dynamics (MD) Simulations: To simulate the dynamic behavior of the Gp5G-receptor complex, revealing stable interactions and ligand-induced conformational changes over time. mdpi.com

Quantum Mechanics/Molecular Mechanics (QM/MM): To model the electronic details of ligand binding and enzymatic reactions, such as hydrolysis of the phosphate chain, with high accuracy. mdpi.com

The predictions generated from these computational models can then be used to design targeted experiments. For instance, if a model predicts that a specific arginine residue in the receptor is critical for binding the phosphate chain, this can be tested experimentally through site-directed mutagenesis. This iterative cycle of prediction and validation will accelerate the discovery of key structural determinants of Gp5G recognition and signaling, even in the absence of high-resolution crystal structures. nih.govmdpi.com

Q & A

Q. What are the established synthetic routes for obtaining high-purity diguanosine pentaphosphate ammonium salt (Gp5G-NH4), and what analytical techniques are critical for confirming its structural integrity?

Gp5G-NH4 is synthesized via enzymatic or chemical phosphorylation of guanosine derivatives. A common method involves coupling guanosine-5'-monophosphate (GMP) with activated phosphate donors (e.g., carbodiimides) under controlled pH (8–9) . Post-synthesis, purity is assessed using reverse-phase HPLC with a C18 column and phosphate buffer (pH 6.8) as the mobile phase . Structural confirmation requires 31P-NMR to verify phosphate linkages and high-resolution mass spectrometry (HRMS) for molecular weight validation (C20H54N17O26P5, MW: 1068.7 g/mol) .

Q. How should researchers optimize storage conditions to prevent hydrolysis of Gp5G-NH4 in aqueous solutions?

Gp5G-NH4 is sensitive to hydrolysis, particularly at extremes of pH or elevated temperatures. Store lyophilized powder at –20°C in anhydrous conditions. For aqueous solutions, use imidazole buffer (pH 6.7–7.5) with 2 mM EDTA to chelate divalent cations, and refrigerate at 4°C for short-term use (≤24 hours) . Avoid freeze-thaw cycles by aliquoting solutions.

Q. What role does Gp5G-NH4 play in bacterial stringent response signaling, and how does it compare to ppGpp (guanosine tetraphosphate)?

Gp5G-NH4 acts as a ppGpp analog , modulating the stringent response during nutrient stress. Unlike ppGpp, which primarily binds RNA polymerase, Gp5G-NH4 exhibits broader substrate specificity for enzymes like Nudix hydrolases. For example, the ASFV g5R protein hydrolyzes Gp5G-NH4 with a Km of 12 µM, comparable to GTP and ATP . To study its effects, use Streptomyces coelicolor mutants deficient in ppGpp synthesis and monitor antibiotic production (e.g., actinorhodin) as a phenotypic readout .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic hydrolysis rates of Gp5G-NH4 across different experimental systems?

Discrepancies in hydrolysis rates often arise from variations in buffer composition (e.g., phosphate vs. Tris), divalent cation concentrations (Mg²⁺/Mn²⁺), or enzyme isoforms. Standardize assays using:

  • 50 mM ammonium phosphate buffer (pH 7.0)
  • 2 mM MgCl₂
  • Enzyme pre-incubation at 37°C Quantify hydrolysis via HPLC or thin-layer chromatography (TLC) with a [γ-³²P]ATP radiolabeled tracer . Compare kinetic parameters (Km, Vmax) across systems to identify confounding factors.

Q. What experimental strategies are recommended for studying Gp5G-NH4's interaction with diphosphoinositol polyphosphates (PP-InsPs) in membrane trafficking?

Gp5G-NH4 competes with PP-InsPs for binding to proteins like ASFV g5Rp, which regulates membrane dynamics. Use competitive fluorescence polarization assays with fluorescein-labeled PP-InsP5 and titrate Gp5G-NH4 to measure binding affinity (Kd). For in vivo studies, employ FRET-based biosensors in ASFV-infected Vero cells to visualize colocalization of Gp5G-NH4 and endoplasmic reticulum markers .

Q. How can Gp5G-NH4 be utilized to probe nucleotide pool dynamics in microbial stress response pathways?

Incorporate Gp5G-NH4 into chemostat cultures under controlled nutrient deprivation (e.g., carbon/nitrogen limitation). Quantify intracellular nucleotide pools via LC-MS/MS with stable isotope-labeled standards. Track correlations between Gp5G-NH4 levels and secondary metabolite production (e.g., prodigiosin in Streptomyces), which are linked to stringent response activation .

Methodological Notes

  • Chromatography : For resolving Gp5G-NH4 from degradation products, use a ion-pairing HPLC method with tetrabutylammonium bromide (1 mM) in the mobile phase .
  • Enzyme Assays : Pre-treat enzymes (e.g., Nudix hydrolases) with DTT (1 mM) to maintain activity during kinetic studies .
  • Data Interpretation : Normalize hydrolysis rates to protein concentration (Bradford assay) and account for non-enzymatic degradation using no-enzyme controls.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.